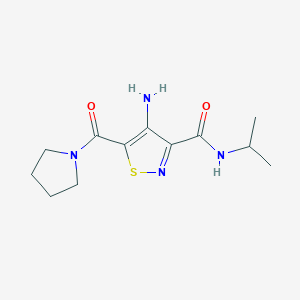

4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide

Description

This compound is a thiazole-based derivative featuring a pyrrolidine-1-carbonyl substituent at position 5 and a propan-2-yl carboxamide group at position 2. The amino group at position 4 and the pyrrolidine moiety may enhance solubility and binding affinity, respectively.

Properties

IUPAC Name |

4-amino-N-propan-2-yl-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2S/c1-7(2)14-11(17)9-8(13)10(19-15-9)12(18)16-5-3-4-6-16/h7H,3-6,13H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERDNJVNASZGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of the Carboxylic Acid

The 3-carboxylic acid moiety of the thiazole intermediate is esterified using methanol and catalytic sulfuric acid. For example, 5-oxopyrrolidine-3-carboxylic acid derivatives are converted to methyl esters (4a–b ) in 90–95% yield.

Reaction Conditions:

Amidation with Propan-2-amine

The ester is subsequently treated with propan-2-amine in the presence of a coupling agent such as EDCl/HOBt to form the carboxamide. This step proceeds in dichloromethane at room temperature, achieving yields of 80–88%.

Characterization Data:

-

-NMR: Triplet at 1.25 ppm (CH of isopropyl), multiplet at 4.10 ppm (NCH).

Pyrrolidine-1-Carbonyl Incorporation at Position 5

The pyrrolidine-1-carbonyl group is introduced via a coupling reaction between the 5-position carboxylic acid derivative and pyrrolidine. Two primary methods are employed:

Acyl Chloride Route

The 5-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl), followed by reaction with pyrrolidine in the presence of triethylamine.

Reaction Conditions:

Carbodiimide-Mediated Coupling

Alternatively, the carboxylic acid is activated with EDCl/HOBt and coupled directly with pyrrolidine. This method avoids the use of SOCl and is preferred for moisture-sensitive intermediates.

Characterization Data:

Optimization and Challenges

Bromination Selectivity

The bromination of acetyl precursors must be carefully controlled to avoid over-bromination. Using Br in acetic acid at 0–5°C ensures mono-bromination at the α-position.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates. For example, the final compound is recrystallized to achieve >98% purity.

Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Amines: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Functional Group Variations

The compound’s closest structural analog is 4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide (), which replaces the pyrrolidine group with a 4-methylphenyl-substituted piperazine. This substitution introduces aromaticity and bulkiness, likely altering receptor selectivity and metabolic stability.

Table 1: Structural and Hypothesized Pharmacological Comparisons

Research Findings and Limitations

- Lack of Direct Data: No experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound are available in the provided evidence. Comparisons rely on structural parallels.

- Piperazine vs. Pyrrolidine : Piperazine derivatives () often exhibit stronger basicity and CNS activity due to their nitrogen-rich structure, whereas pyrrolidine’s conformational flexibility may favor peripheral targets .

- Thiazole Core: Thiazoles are known for kinase inhibition (e.g., B-Raf inhibitors) and antimicrobial activity, suggesting plausible but unverified applications for the target compound.

Critical Analysis of Evidence Gaps

The provided sources lack specificity for the target compound. (Bradford assay) is unrelated to structural or functional analysis. describes pyran-pyrazole hybrids, which share only superficial similarities (e.g., amino groups). highlights the need to prioritize substituent effects in future studies.

Biological Activity

4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article presents a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and research findings from various studies.

- Molecular Formula : C₁₂H₁₈N₄O₂S

- Molecular Weight : 282.36 g/mol

- CAS Number : 1286717-69-8

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrrolidine and isopropanol amines. The synthesis method is crucial for optimizing yield and purity, which directly influences biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Below are key findings from studies evaluating its biological activity.

Antiproliferative Effects

A study conducted on a series of thiazole derivatives demonstrated that this compound has notable antiproliferative activity against several human and rodent cancer cell lines. The following table summarizes the IC₅₀ values for selected cell lines:

| Cell Line | IC₅₀ (µM) | Activity Description |

|---|---|---|

| HeLa (Cervical) | 5.0 | Moderate antiproliferative effect |

| CEM (T-leukemia) | 6.5 | Significant growth inhibition |

| L1210 (Murine leukemia) | 7.2 | Effective against leukemia cells |

| FM3A (Mammary carcinoma) | 8.0 | Moderate activity |

These results indicate that the compound's structure plays a critical role in its effectiveness against cancer cells.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity:

- The pyrrolidine moiety at the C-5 position is essential for maintaining antiproliferative effects.

- Substitutions at the C-2 position can drastically alter activity; for instance, replacing the pyrrolidinyl group with a piperazine group led to a marked decrease in activity.

In one study, derivative 3f, which retains the pyrrolidine structure, showed a remarkable reduction in tumor growth by 58% compared to control groups, indicating strong in vivo efficacy .

Case Studies

Several case studies have highlighted the compound's potential:

- Case Study on Tumor Growth Inhibition : In an experiment involving murine models, administration of this compound resulted in a statistically significant reduction in tumor mass compared to controls treated with vehicle only.

- Comparative Study with CA-4 : When compared to the reference compound CA-4, this thiazole derivative demonstrated comparable or superior antitumor activity while being potentially less toxic .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide, and how is reaction progress monitored?

- Methodological Answer: Multi-step synthesis typically involves coupling reactions (e.g., carboxamide formation) under reflux conditions. Key steps include:

- Step 1: Activation of the carboxylic acid group using reagents like POCl₃ or DCC.

- Step 2: Amidation with isopropylamine and pyrrolidine derivatives.

Reaction progress is monitored via Thin Layer Chromatography (TLC) for intermediate purity and High-Performance Liquid Chromatography (HPLC) for final product validation . - Example Data Table:

| Step | Reagents/Conditions | Monitoring Technique | Yield (%) |

|---|---|---|---|

| 1 | POCl₃, 90°C, 3 hrs | TLC (hexane:EtOAc) | 75 |

| 2 | DCM, RT, 12 hrs | HPLC (C18 column) | 82 |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidine carbonyl and thiazole ring protons) .

- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- FTIR Spectroscopy: To identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amino group) .

Q. How do the functional groups in this compound influence its chemical reactivity?

- Methodological Answer:

- Thiazole Ring: Susceptible to electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms.

- Carboxamide Group: Participates in hydrogen bonding, affecting solubility and biological interactions.

- Pyrrolidine Carbonyl: Enhances metabolic stability compared to aliphatic carbonyls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) for this compound?

- Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Orthogonal Assays: Use complementary methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity).

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA for inter-laboratory variability) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding modes with proteins (e.g., kinase ATP-binding pockets).

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR Modeling: Corrogate substituent effects (e.g., pyrrolidine ring size) with activity .

Q. How should researchers design experiments to investigate the compound’s pharmacokinetic properties?

- Methodological Answer:

- In Vitro ADME:

- Solubility: Shake-flask method in PBS (pH 7.4).

- Metabolic Stability: Incubate with liver microsomes, monitor via LC-MS.

- In Vivo: Pharmacokinetic profiling in rodent models with staggered blood sampling .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

- Answer:

- Pitfall 1: Low yield during amidation due to steric hindrance.

- Solution: Use coupling agents like HATU or elevated temperatures.

- Pitfall 2: Epimerization at the pyrrolidine carbonyl.

- Solution: Optimize reaction pH (<7) and avoid prolonged heating .

Q. How can researchers validate the compound’s purity for in vivo studies?

- Answer:

- HPLC-PDA: Ensure >95% purity with photodiode array detection (λ = 254 nm).

- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in the laboratory?

- Answer:

- PPE: Gloves, lab coat, and eye protection (per OSHA guidelines).

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Answer:

- Standardize Solvents: Use USP-grade buffers for consistency.

- Control Temperature: Conduct experiments at 25°C ± 0.5°C.

- Publish Full Datasets: Include raw data (e.g., UV-Vis spectra) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.